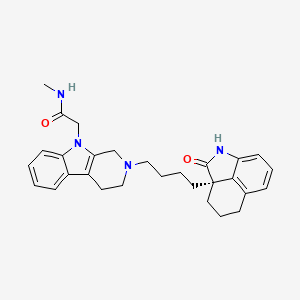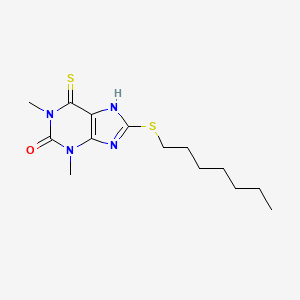
6-Thio-8-(N-heptylthio)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thio-8-(N-heptylthio)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Vorbereitungsmethoden
The synthesis of 6-Thio-8-(N-heptylthio)theophylline involves several steps, starting with the modification of theophylline. The synthetic route typically includes:
Thio Modification: Introduction of a thio group at the 6th position of theophylline.
Heptylthio Substitution: Substitution of a heptylthio group at the 8th position.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
6-Thio-8-(N-heptylthio)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to their corresponding thiol forms.
Substitution: The heptylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Thio-8-(N-heptylthio)theophylline has several scientific research applications:
Chemistry: Used as a probe to study the effects of thio and heptylthio modifications on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in respiratory diseases and as a selective inhibitor of specific receptors.
Wirkmechanismus
The mechanism of action of 6-Thio-8-(N-heptylthio)theophylline involves several molecular targets and pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: It blocks adenosine receptors, reducing the effects of adenosine on smooth muscle and other tissues.
Histone Deacetylase Activation: It may activate histone deacetylases, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
6-Thio-8-(N-heptylthio)theophylline can be compared with other similar compounds, such as:
6-Thio-8-(2-ethylbutyl)thiotheophylline: Another derivative with similar modifications but different alkylthio groups.
8-Alkylthio-6-thio-substituted Theophylline Analogues: A class of compounds with various alkylthio and thio substitutions, each with unique properties and applications.
The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
4791-39-3 |
|---|---|
Molekularformel |
C14H22N4OS2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
8-heptylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C14H22N4OS2/c1-4-5-6-7-8-9-21-13-15-10-11(16-13)17(2)14(19)18(3)12(10)20/h4-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
WSKPFQOBJBXMIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

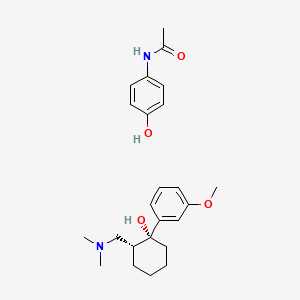

![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)

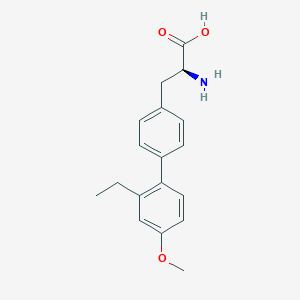
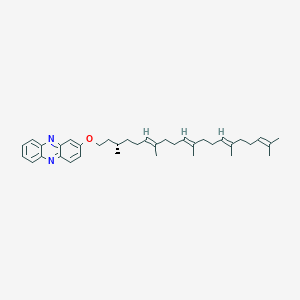


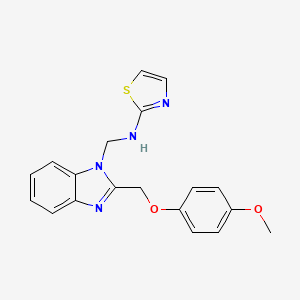

![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
